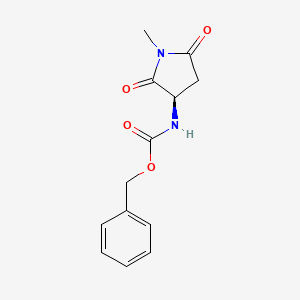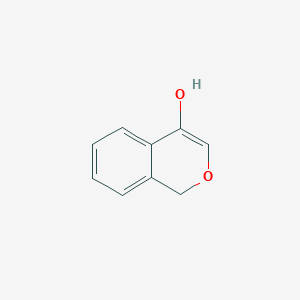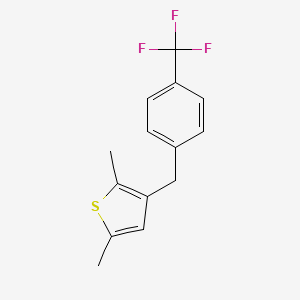
1,5-dimethylimidazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethylimidazol-4-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of amino and methyl groups at specific positions on the imidazole ring, making it a unique and versatile molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-dimethylimidazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,5-dimethylimidazole with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include moderate temperatures and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated reactors to ensure consistent production quality .
化学反応の分析
Types of Reactions: 1,5-dimethylimidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed:
科学的研究の応用
1,5-dimethylimidazol-4-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,5-dimethylimidazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular functions and signaling pathways .
類似化合物との比較
4,5-Dimethylimidazole: Lacks the amino group, resulting in different reactivity and applications.
4-Aminoimidazole: Lacks the methyl groups, affecting its chemical properties and biological activity.
1,5-Dimethylimidazole: Lacks the amino group, leading to variations in its chemical behavior and uses.
Uniqueness: 1,5-dimethylimidazol-4-amine stands out due to its unique combination of amino and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C5H9N3 |
|---|---|
分子量 |
111.15 g/mol |
IUPAC名 |
1,5-dimethylimidazol-4-amine |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)7-3-8(4)2/h3H,6H2,1-2H3 |
InChIキー |
GAPIQVRJFKCEQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1499470.png)


![tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1499480.png)


